molecular formula C18H28ClNO7 B5232119 N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B5232119
M. Wt: 405.9 g/mol
InChI Key: WLFHCTCVLLDMDV-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-dimethylphenoxy group, an ethoxyethyl chain, and a methoxypropanamine moiety. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This intermediate is synthesized through the chlorination of 3,5-dimethylphenol.

    Formation of 4-chloro-3,5-dimethylphenoxyethanol: The intermediate 4-chloro-3,5-dimethylphenol is reacted with ethylene oxide to form 4-chloro-3,5-dimethylphenoxyethanol.

    Synthesis of 4-chloro-3,5-dimethylphenoxyethyl chloride: The phenoxyethanol derivative is then converted to its chloride form using thionyl chloride.

    Formation of N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine: The final compound is synthesized by reacting 4-chloro-3,5-dimethylphenoxyethyl chloride with 3-methoxypropan-1-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
  • N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Uniqueness

N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropanamine moiety, in particular, differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO3.C2H2O4/c1-13-11-15(12-14(2)16(13)17)21-10-9-20-8-6-18-5-4-7-19-3;3-1(4)2(5)6/h11-12,18H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFHCTCVLLDMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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